

Application Notes and Protocols: Lentiviral shRNA Knockdown of PI3Ky to Mimic AZD3458 Effects

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Compound of Interest		
Compound Name:	AZD3458	
Cat. No.:	B15621147	Get Quote

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Introduction

Phosphoinositide 3-kinase gamma (PI3Ky) is a critical signaling enzyme, particularly implicated in immune responses and the tumor microenvironment.[1][2] Its dysregulation has been linked to the progression of various cancers, making it a compelling therapeutic target.[2] AZD3458 is a potent and highly selective small molecule inhibitor of PI3Ky, demonstrating significant antitumor effects in preclinical models by modulating the immune response.[3][4][5] These application notes provide a comprehensive guide for researchers to mimic the pharmacological effects of AZD3458 by utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knockdown the expression of PI3Ky (encoded by the PIK3CG gene). This genetic approach offers a powerful tool for investigating the functional consequences of PI3Ky inhibition, validating it as a therapeutic target, and exploring downstream signaling events in a controlled manner.

Data Presentation

Table 1: In Vitro Selectivity and Potency of AZD3458

This table summarizes the inhibitory activity of **AZD3458** against various Class I PI3K isoforms, highlighting its high selectivity for PI3Ky.



PI3K Isoform	Enzyme IC50 (nM)	Cellular IC50 (nM)
PI3Ky (gamma)	7.9[3][4]	8[3][4]
PI3Kα (alpha)	7,900,000[3]	>30,000[3]
PI3Kβ (beta)	>30,000,000[3]	>30,000[3]
PI3Kδ (delta)	300,000[3]	1,000[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects of AZD3458 on Immune Cells

This table outlines the functional effects of **AZD3458** on key immune cell populations as observed in preclinical studies.

Cell Type	Effect of AZD3458	Concentration
Human Macrophages	Inhibition of pAkt (S473) phosphorylation	32 nM (free IC50)[4]
Mouse CD11b+ cells	Inhibition of activation	30 nM (free IC50)[4]
Human Neutrophils	Inhibition of activation	50 nM[3]
4T1 Tumor Model	20% decrease in tumor- associated macrophages	20 mg/kg BID (oral)[4]
4T1 Tumor Model	Reduction in CD206 and PD- L1 expression	20 mg/kg BID (oral)[4]

Table 3: Anticipated Effects of Lentiviral shRNA Knockdown of PI3Ky

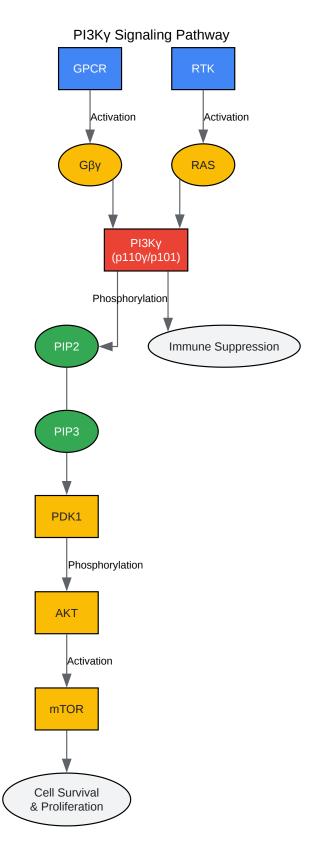
This table provides a summary of the expected outcomes following the successful knockdown of PI3Ky expression in cancer cells, based on the known functions of the protein and the effects of its inhibition.



Parameter	Expected Outcome	Method of Measurement
PI3Ky Protein Expression	Significant reduction	Western Blot
Cell Proliferation	Decrease	MTT Assay, Cell Counting
Apoptosis	Increase	Annexin V/PI Staining
pAkt Levels	Decrease	Western Blot

Signaling Pathways and Experimental Workflows





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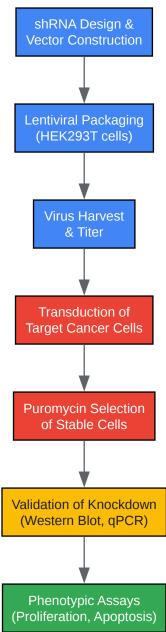




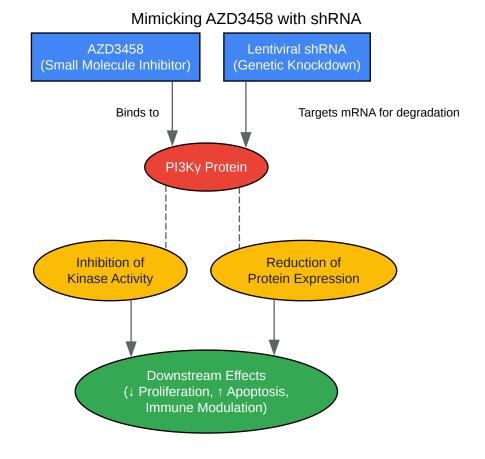
Caption: PI3Ky is activated by GPCRs and RTKs, leading to the phosphorylation of PIP2 to PIP3 and subsequent activation of the AKT/mTOR pathway, promoting cell survival and immune suppression.



Lentiviral shRNA Knockdown Workflow







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